CG-806
Overview
Description
CG-806 is an oral, first-in-class, non-covalent inhibitor that targets both FMS-like tyrosine kinase 3 and Bruton’s tyrosine kinase. This compound is designed to inhibit both wild-type and mutant forms of these kinases, making it a promising therapeutic agent for various hematologic malignancies, including acute myeloid leukemia and B-cell malignancies .
Mechanism of Action
Target of Action
CG-806 is a non-covalent pan-FMS like tyrosine kinase 3 (FLT3)/ Bruton’s Tyrosine Kinase (BTK) multi-kinase inhibitor . This small molecule was designed to inhibit the wild type (WT) and C481S mutant forms of BTK, as well as the WT and mutant forms (including the internal tandem duplication, ITD) of the FLT3 receptor tyrosine kinase .
Mode of Action
This compound was structurally designed to target BTK without binding to C481 residual, and target other oncogenic kinases . It inhibits FLT3 signaling, induces apoptosis, and eradicates MV4-11 tumors with no observed toxicity in murine xenograft models .
Biochemical Pathways
This compound inhibits cell proliferation and induces apoptosis with a potency that was 50-6,000 times greater than that of ibrutinib when tested against 14 established malignant B-cell lines in vitro . It suppresses BCR signaling pathways (LYN, SYK, BTK, AKT, ERK), MAP kinases, and other oncogenic pathways in cell lines and primary leukemic cells .
Pharmacokinetics
This compound is an orally active compound . It demonstrates favorable steady state pharmacokinetics evidenced by stable trough plasma concentrations reached by Day 8 in the first two patients treated at dose levels 1 and 2 .
Result of Action
This compound inhibited the proliferation of MEC-1 CLL cells with an IC 50 of 32.0 nM (95% confidence interval (CI): 18.7 to 52.8 nM) compared to 3773 nM for ibrutinib (95% CI, 2427 to 6381 nM) . This compound induced MEC-1 cell death in a dose- and time-dependent manner, with 0.1 µM this compound completely abrogating cell viability such that the total number of viable cells never rose over baseline .
Action Environment
The activity and therapeutic potential of this compound were evaluated on primary CLL cells in co-culture with nurselike cells (NLC), an in vitro model that resembles the lymph node microenvironment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CG-806 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is scaled up to meet the demands of clinical and commercial use. This involves optimizing the reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
CG-806 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
CG-806 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Employed in cell-based assays to investigate its effects on cell proliferation, apoptosis, and differentiation.
Medicine: Under investigation as a therapeutic agent for treating hematologic malignancies such as acute myeloid leukemia and B-cell malignancies.
Industry: Potential use in the development of new therapeutic agents and as a reference compound in drug discovery
Comparison with Similar Compounds
Similar Compounds
Ibrutinib: A covalent inhibitor of Bruton’s tyrosine kinase.
Midostaurin: An inhibitor of FMS-like tyrosine kinase 3.
Gilteritinib: Another inhibitor of FMS-like tyrosine kinase 3
Uniqueness
CG-806 is unique in its ability to non-covalently inhibit both FMS-like tyrosine kinase 3 and Bruton’s tyrosine kinase, making it more versatile and potentially more effective in treating a broader range of hematologic malignancies. Unlike covalent inhibitors, this compound does not form permanent bonds with its targets, which may reduce the risk of off-target effects and resistance .
Properties
IUPAC Name |
1-[3-fluoro-4-[7-(5-methyl-1H-imidazol-2-yl)-1-oxo-2,3-dihydroisoindol-4-yl]phenyl]-3-[3-(trifluoromethyl)phenyl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19F4N5O2/c1-13-11-31-23(33-13)19-8-7-17(20-12-32-24(36)22(19)20)18-6-5-16(10-21(18)27)35-25(37)34-15-4-2-3-14(9-15)26(28,29)30/h2-11H,12H2,1H3,(H,31,33)(H,32,36)(H2,34,35,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLRZWTVMUHQQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)C2=C3C(=C(C=C2)C4=C(C=C(C=C4)NC(=O)NC5=CC=CC(=C5)C(F)(F)F)F)CNC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19F4N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1370466-81-1 | |
Record name | CG-026806 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1370466811 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(3-FLUORO-4-(7-(5-METHYL-1H-IMIDAZOL-2-YL)-1-OXO-2,3-DIHYDRO-1H-ISOINDO-1-4-YL)-PHENYL)-3-(3-TRIFLUOROMETHYL-PHENYL)-UREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W3FGR71NN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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